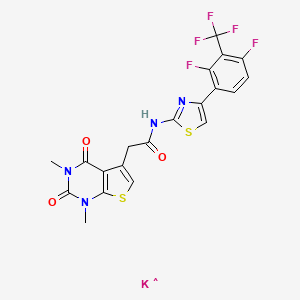
CID 118023868
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 118023868” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 118023868” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include steps such as the reaction of precursor chemicals under controlled temperatures and pressures, the use of catalysts, and purification processes to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale chemical reactors and continuous processing techniques. The methods are optimized for efficiency, yield, and cost-effectiveness. Common industrial practices include the use of automated systems for precise control of reaction parameters and the implementation of safety measures to handle hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 118023868” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The reactions involving compound “this compound” typically use reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions include specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as spectroscopy and chromatography to confirm their structure and purity.
Scientific Research Applications
Compound “CID 118023868” has a wide range of scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its biological activity and potential as a therapeutic agent.
Medicine: Research explores its potential use in drug development for treating various diseases.
Industry: It is utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
Similar Compounds: Compound “CID 118023868” can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with analogous functional groups or structural motifs.
Uniqueness: The uniqueness of compound “this compound” lies in its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Comparison with Similar Compounds
- Compound A (similar structure)
- Compound B (analogous functional groups)
- Compound C (related reactivity)
Properties
Molecular Formula |
C20H13F5KN4O3S2 |
|---|---|
Molecular Weight |
555.6 g/mol |
InChI |
InChI=1S/C20H13F5N4O3S2.K/c1-28-16(31)13-8(6-33-17(13)29(2)19(28)32)5-12(30)27-18-26-11(7-34-18)9-3-4-10(21)14(15(9)22)20(23,24)25;/h3-4,6-7H,5H2,1-2H3,(H,26,27,30); |
InChI Key |
ZROMZAGVBVNUBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CS2)CC(=O)NC3=NC(=CS3)C4=C(C(=C(C=C4)F)C(F)(F)F)F)C(=O)N(C1=O)C.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















